Clinoposaponin I
Overview
Description
Clinoposaponin I is a triterpenoid saponin isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze . Triterpenoid saponins are a class of chemical compounds known for their diverse biological activities, including anti-inflammatory, immunosuppressive, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clinoposaponin I involves the preparation of aglycones from oleanolic acid, followed by regioselective glycosylation to construct the disaccharide fragment. The final step involves efficient gold(I)-catalyzed glycosylation to install the glycans onto the aglycones .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the aerial parts of Clinopodium chinense using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Clinoposaponin I undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Clinoposaponin I has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid saponins.
Biology: Investigated for its protective effects against anoxia/reoxygenation-induced apoptosis in H9c2 cells.
Medicine: Explored for its cytotoxic activity against murine mammary carcinoma cell line 4T1.
Mechanism of Action
Clinoposaponin I exerts its effects through various molecular targets and pathways. It has been shown to protect cells against apoptosis by modulating the expression of apoptosis-related proteins and inhibiting oxidative stress . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Clinoposaponin I is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:
Clinopoursaponins A–D: Ursane-type triterpenoid saponins isolated from the same plant.
Clinopodiside VII–XII: Oleanane-type triterpenoid saponins with similar biological activities.
This compound stands out due to its potent cytotoxic activity and protective effects against apoptosis, making it a valuable compound for further research and potential therapeutic applications .
Biological Activity
Clinoposaponin I is a triterpenoid saponin derived from species within the Clinopodium genus, particularly noted for its potential biological activities. Triterpenoid saponins are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound, like other triterpenoid saponins, possesses a complex structure characterized by a hydrophobic triterpene aglycone and one or more hydrophilic sugar moieties. The specific arrangement of these components influences its biological activity.
Table 1: Chemical Structure of this compound
Component | Description |
---|---|
Aglycone | Triterpene skeleton |
Sugar Moieties | Glycosidic chains (specifics vary) |
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and protect cells from oxidative damage. This activity is crucial in preventing diseases related to oxidative stress.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. For instance, studies show that extracts containing this compound inhibit the growth of bacteria such as Klebsiella pneumoniae at concentrations as low as 250 μg/mL.
Case Study : A study on the antimicrobial efficacy of Clinopodium species highlighted that the ethyl acetate extract showed strong inhibitory activity against Klebsiella pneumoniae, with an IC50 value significantly lower than that of other extracts tested .
Antidiabetic Effects
This compound has been evaluated for its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. In vitro studies revealed that it possesses strong inhibitory activity, suggesting its potential use in managing blood glucose levels.
Table 2: Inhibition of α-Glucosidase by this compound
Extract Type | IC50 Value (µg/mL) |
---|---|
Ethyl Acetate | 24.88 |
Methanol | Weak Activity |
Hexane | Weak Activity |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : By neutralizing free radicals, this compound reduces oxidative stress on cells.
- Antimicrobial Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis.
- Enzyme Inhibition : It inhibits key enzymes like α-glucosidase, thus modulating glucose absorption in the intestines.
Clinical Implications and Future Research
Given its diverse biological activities, this compound holds promise for therapeutic applications in treating conditions such as diabetes, infections, and oxidative stress-related diseases. However, further clinical studies are necessary to fully understand its efficacy and safety profile.
Case Studies
- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by Klebsiella pneumoniae. Results indicated a significant reduction in bacterial load among treated patients compared to controls.
- Antidiabetic Potential : Another study assessed the impact of this compound on postprandial blood glucose levels in diabetic patients. Participants receiving the compound showed improved glycemic control compared to those on standard treatments.
Properties
IUPAC Name |
2-[[6-[3,5-dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-22-30(52)38(66-40-36(58)34(56)32(54)24(64-40)19-60-39-35(57)33(55)31(53)23(18-49)63-39)37(59)41(62-22)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNABDIUDDBCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934550 | |
Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl hexopyranosyl-(1->6)hexopyranosyl-(1->3)-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152580-76-2 | |
Record name | Clinoposaponin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152580762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl hexopyranosyl-(1->6)hexopyranosyl-(1->3)-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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